molecular formula C12H22N2O2 B2845379 tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate CAS No. 1440962-11-7

tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate

Cat. No.: B2845379
CAS No.: 1440962-11-7
M. Wt: 226.32
InChI Key: DHTWBJNTKXLVRO-UHFFFAOYSA-N
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Description

tert-butyl N-({2-azaspiro[33]heptan-6-yl}methyl)carbamate is a chemical compound with the molecular formula C12H22N2O2 It is known for its unique spirocyclic structure, which includes a spiro[33]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with a spirocyclic amine. One common method includes the use of dichloromethane as a solvent, with formaldehyde and acetic acid as reagents. Sodium cyanoborohydride is often used as a reducing agent in this reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or alcohol, while reduction could produce an amine or alkane. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl N-({2-azaspiro[3.3]heptan-6-yl}methyl)carbamate include:

Uniqueness

What sets tert-butyl N-({2-azaspiro[33]heptan-6-yl}methyl)carbamate apart from these similar compounds is its specific spirocyclic structure and the presence of the tert-butyl carbamate group

Properties

IUPAC Name

tert-butyl N-(2-azaspiro[3.3]heptan-6-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-9-4-12(5-9)7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTWBJNTKXLVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2(C1)CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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